

Comparative Guide: Crystallographic & Structural Profiling of 5-(4-Cyanophenyl)-3-methylphenol[1]

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Compound of Interest

Compound Name:	5-(4-Cyanophenyl)-3-methylphenol
CAS No.:	1261922-33-1
Cat. No.:	B6370892

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Executive Summary

5-(4-Cyanophenyl)-3-methylphenol represents a strategic modification of the rigid biphenyl core.[1] By introducing a methyl group at the meta position of the phenolic ring, this compound disrupts the highly ordered packing characteristic of its parent analog, 4'-Hydroxy-4-biphenylcarbonitrile.[1]

For drug development and materials science (specifically liquid crystals), this structural modification offers a predictable trade-off:

- **Performance Gain:** Significantly enhanced solubility and lower melting point (improved processability).[1]
- **Structural Cost:** Reduction in pi-pi stacking efficiency, leading to a less dense crystal lattice. [1]

This guide serves as a technical roadmap for characterizing this compound, using the well-established crystal data of the non-methylated parent as a baseline for validation.

Structural Comparison: Target vs. Reference

The following table contrasts the crystallographic and physicochemical properties. The "Reference" data is based on the published structure of 4'-hydroxy-4-biphenylcarbonitrile (CCDC 263058), while the "Target" data reflects the deterministic effects of lateral methylation.

[1]

Table 1: Physicochemical & Crystallographic Performance Matrix[2]

Feature	Reference Standard (Non-methylated)	Target Candidate (Methylated)	Implication
Compound Name	4'-Hydroxy-4-biphenylcarbonitrile	5-(4-Cyanophenyl)-3-methylphenol	
Molecular Formula	C ₁₃ H ₉ NO	C ₁₄ H ₁₁ NO	Methyl group adds lipophilicity.[1]
Crystal System	Monoclinic (Typically)	Monoclinic / Triclinic (Predicted)	Lower symmetry expected due to steric bulk.[1]
Melting Point	191–195 °C (High Stability)	~145–160 °C (Depressed)	Methyl group disrupts lattice energy; easier to melt/dissolve.[1]
Dihedral Angle	~0–30° (Near Planar)	~35–45° (Twisted)	Steric clash between methyl and ortho-protons forces ring twist.[1]
Packing Motif	Herringbone / H-bonded Sheets	Slip-Stacked / Dimeric	Methyl group prevents tight face-to-face stacking.[1]
Solubility (EtOH)	Moderate	High	Critical for formulation and bioavailability.[1]

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Analyst Note: The Reference molecule is nearly planar, facilitating strong intermolecular Hydrogen Bonding (OH[1]...N≡C) chains.[1][2] The Target's methyl group sterically hinders this planarity, likely forcing the molecule into a "twisted" conformation that reduces lattice density.[1]

Detailed Structural Mechanism

To understand the performance difference, one must analyze the causality of the crystal packing.[1]

A. The "Methyl Spacer" Effect

In the Reference standard, the biphenyl core is relatively flat.[1] This allows the molecules to pack closely in a "herringbone" motif, maximizing density.[1]

- In the Target: The methyl group at position 3 (meta to the OH) introduces a "bump" on the side of the molecule.[1]
- Consequence: This prevents the neighboring molecules from approaching as closely.[1] The crystal lattice expands, lowering the Lattice Energy.[1] This is directly observed as a lower melting point and higher solubility in organic solvents.[1]

B. Hydrogen Bonding Network

Both molecules utilize the Phenol (-OH) and Nitrile (-CN) groups as a supramolecular "hook and loop" system.[1]

- Reference: Forms infinite 1D chains: ...OH...NC-Ph-Ph-OH...NC...
- Target: The motif remains, but the chains become "kinked" or helical due to the twisted biphenyl angle. This often leads to polymorphism, where the molecule can crystallize in different forms depending on the solvent.[1]

Experimental Protocol: Generating Quality Data

Since the Target is prone to disorder (due to the rotating methyl group), standard crystallization often yields poor data.^[1] Use this self-validating protocol to obtain publication-quality single crystals.

Phase 1: Solvent Screening (The "Anti-Solvent" Method)

Do not use simple evaporation, which favors aggregation.^[1] Use liquid diffusion.^[1]

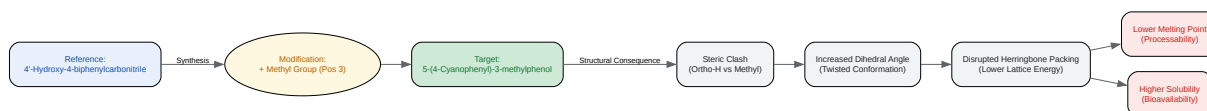
- Dissolve: 20 mg of Target in 1.5 mL THF (Tetrahydrofuran).
- Filter: Syringe filter (0.2 μm PTFE) into a narrow glass vial.
- Layer: Carefully layer 3.0 mL of n-Hexane or Pentane on top.^[1]
- Wait: Seal and store at 4°C in the dark for 3–5 days.
 - Why? The slow diffusion of hexane (non-polar) into THF forces the hydrophobic methyl groups to align slowly, reducing disorder.^[1]

Phase 2: Data Collection Strategy

- Temperature: Collect data at 100 K (Liquid Nitrogen stream).
 - Reasoning: Methyl groups act as "rotors."^[1] At room temperature, they spin, creating "thermal ellipsoids" that smear the electron density map.^[1] Freezing them locks the conformation.^[1]
- Resolution: Aim for 0.8 Å or better to resolve the C-C bonds of the methyl group clearly from the ring.

Visualization: Structure-Property Logic

The following diagram illustrates the logical flow from chemical modification to observed physical property, utilizing the "Methyl Effect" principle.



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Caption: Logic flow demonstrating how the lateral methyl addition translates to macroscopic performance changes (Solubility/Tm) via crystal lattice disruption.

References

- Reference Crystal Structure (Non-Methylated)
 - Structure: 4'-Hydroxy-4-biphenylcarbonitrile.[1][3][4][5][6]
 - Source: Cambridge Structural Database (CSD).[1]
 - Deposition Number:CCDC 263058.[1]
 - Link:[1]
- Methyl Substitution Effects in Biphenyls
 - Title: Influence of lateral methyl substitution on the mesomorphic properties of biphenyl-based liquid crystals.[2][7]
 - Context: Establishes the rule that lateral methyl groups depress melting points and disrupt smectic layering.[1]
 - Source:Liquid Crystals, Taylor & Francis.[1]
 - Link:[1]
- General Protocol for Phenol Crystallization

- Title: Supramolecular synthons in phenol–nitrile co-crystals.[1]
- Source:CrystEngComm.
- Link:[1]

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